

# The Aminonitrothiazole Scaffold: A Technical Guide to Its Fundamental Chemical Properties and Applications

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## Compound of Interest

Compound Name: *Thiazole, aminonitro-*

Cat. No.: *B074268*

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Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

The 2-amino-5-nitrothiazole scaffold is a significant heterocyclic motif that serves as a cornerstone in medicinal chemistry and industrial applications.<sup>[1][2]</sup> Its unique arrangement of a thiazole ring substituted with an amino group at the C2 position and a nitro group at the C5 position imparts a distinct electronic character, making it a versatile pharmacophore and a valuable synthetic intermediate.<sup>[3]</sup> This scaffold is the core of numerous biologically active compounds, most notably the broad-spectrum anti-infective agent Nitazoxanide, and is also utilized in the development of fungicides and specialized dyes.<sup>[1][2]</sup> This technical guide provides an in-depth exploration of the fundamental chemical properties, synthesis, reactivity, and biological significance of the aminonitrothiazole core.

## Physicochemical Properties

The physicochemical properties of 2-amino-5-nitrothiazole (CAS: 121-66-4) are crucial for its handling, formulation, and biological activity. The compound typically appears as a greenish-yellow to orange or brown crystalline powder.<sup>[4][5]</sup> It is stable under normal conditions but is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.<sup>[4]</sup> <sup>[6]</sup>

Table 1: Physicochemical Data for 2-Amino-5-nitrothiazole

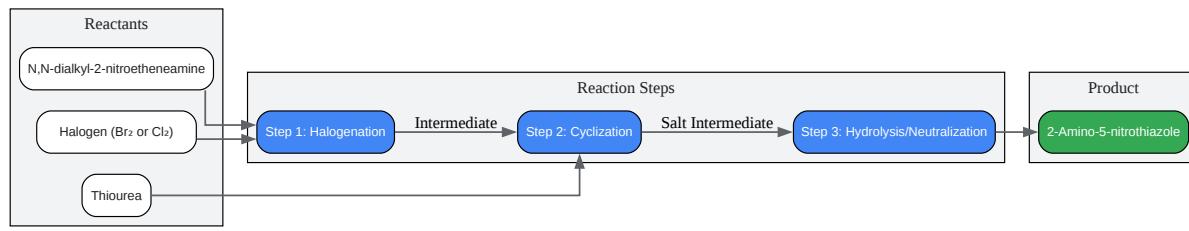
Property	Value	Source(s)
Molecular Formula	$C_3H_3N_3O_2S$	<a href="#">[5]</a>
Molecular Weight	145.14 g/mol	<a href="#">[5]</a>
Melting Point	195-200 °C (decomposes)	<a href="#">[4]</a>
pKa (Predicted)	$1.26 \pm 0.10$	<a href="#">[4]</a> <a href="#">[6]</a>
Water Solubility	< 0.1 g/100 mL at 20 °C	<a href="#">[4]</a> <a href="#">[6]</a>
95% Ethanol Solubility	1 g / 150 g at 20 °C	<a href="#">[6]</a>
Appearance	Greenish-yellow to orange/brown powder	<a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis and Reactivity

The synthesis of the 2-amino-5-nitrothiazole scaffold is a well-documented process. Historically, production involved the nitration of 2-aminothiazole or 2-acetylaminothiazole, often using a mixture of nitric and sulfuric acids.[\[4\]](#)[\[7\]](#) These methods can be hazardous due to the potential for runaway exothermic reactions.[\[4\]](#)[\[5\]](#)

Modern, safer synthetic routes have been developed. One common process avoids direct nitration of the pre-formed thiazole ring. Instead, it involves the halogenation of an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea to form the thiazole ring.[\[7\]](#)[\[8\]](#)[\[9\]](#) This workflow is considered more controlled and avoids harsh nitrating conditions.

The reactivity of the scaffold is characterized by its functional groups. The amino group can be acylated, diazotized for use in azo dyes, or serve as a nucleophile in the synthesis of more complex molecules like semicarbazones.[\[4\]](#)[\[10\]](#)[\[11\]](#) The nitro group is a strong electron-withdrawing group that influences the aromaticity and reactivity of the thiazole ring.



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A generalized workflow for the synthesis of 2-amino-5-nitrothiazole.

## Experimental Protocols

### 4.1 Synthesis of 2-Amino-5-nitrothiazole[8]

This protocol is based on the reaction of N,N-dimethyl-2-nitroetheneamine with bromine and thiourea.

- Step 1: Bromination: A mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid is stirred and cooled to 17 °C. Bromine (4.8 g) is added at a rate that maintains the reaction temperature below 25 °C, leading to the formation of an orange solid.
- Step 2: Cyclization: After stirring the resulting slurry for 10 minutes, 3.0 g of thiourea is added. The reaction mixture exotherms to approximately 32 °C, and a yellow solid forms. The mixture is stirred for 1 hour.
- Step 3: Neutralization and Isolation: The mixture is diluted with 25 ml of water. This mixture, along with an approximately equal volume of 29% ammonium hydroxide, is added simultaneously to 25 ml of acetic acid. The rates of addition are controlled to maintain the pH between 4 and 5 and the temperature below 30 °C.

- Step 4: Purification: After the addition is complete, the pH is adjusted to 7 with 29% ammonium hydroxide. The final product is collected by filtration, washed with water, and dried to yield 2-amino-5-nitrothiazole.

#### 4.2 Synthesis of 4-(5-Nitrothiazol-2-yl)-1-(substituted-ylidene)semicarbazones[10]

This protocol demonstrates the reactivity of the amino group on the scaffold.

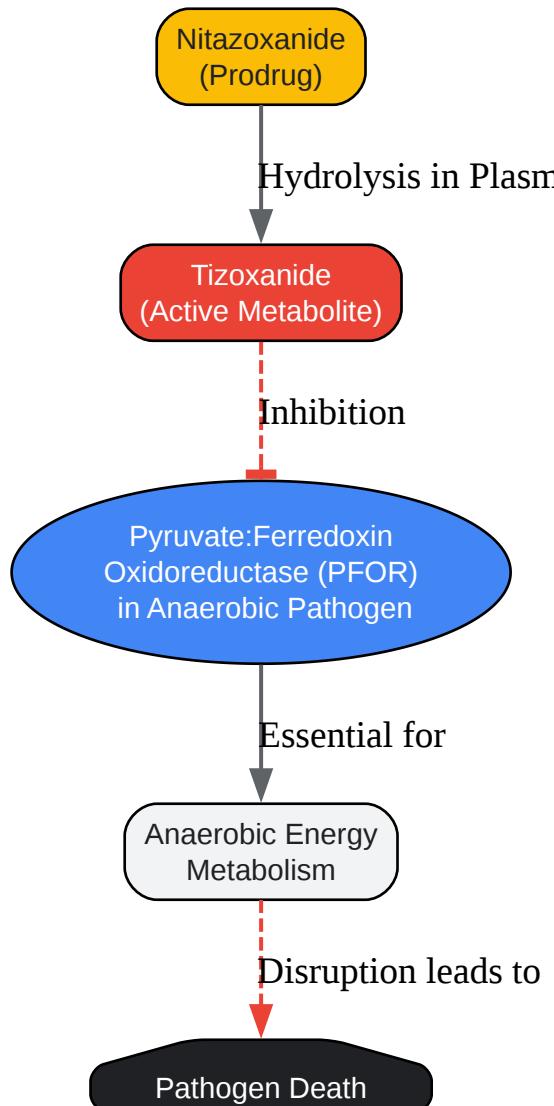
- Step 1: Synthesis of 1-(5-nitrothiazol-2-yl)urea: 2-Amino-5-nitrothiazole (0.030 mol) is dissolved in 30 ml of glacial acetic acid with stirring. A warm solution of sodium cyanate (0.031 mol) in 60 ml of H<sub>2</sub>O is added vigorously. The mixture is stirred for 5 hours and left to stand overnight. The resulting solid is filtered, washed with ice-cold water, and dried. The crude product is recrystallized from 95% ethanol.
- Step 2: Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide: The product from Step 1 is refluxed with hydrazine hydrate in ethanol.
- Step 3: Synthesis of Semicarbazones: The semicarbazide from Step 2 (0.003 mol) is reacted with an appropriate aldehyde or ketone (0.003 mol). The reaction pH is adjusted to 5-6 with a few drops of glacial acetic acid, and the mixture is refluxed for 29-80 hours. The crude product is obtained by evaporating the solvent or quenching in ice-cold water, followed by filtration, drying, and recrystallization from 95% ethanol.

## Biological Significance and Mechanism of Action

The aminonitrothiazole scaffold is a key component of several therapeutic agents, particularly those targeting anaerobic pathogens.[1] Its most prominent derivative is Nitazoxanide (NTZ), a broad-spectrum antiparasitic and antiviral drug.[12][13]

Upon oral administration, Nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide. [13] The primary mechanism of action of tizoxanide against anaerobic protozoa and bacteria is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system.[12][14] This enzyme is critical for the anaerobic energy metabolism of these organisms. By disrupting this essential electron transfer reaction, tizoxanide effectively depletes the pathogen's energy supply, leading to cell death.[14][15]

In addition to its anti-parasitic effects, Nitazoxanide has demonstrated broad-spectrum antiviral activity against viruses like influenza, rotavirus, and hepatitis B and C.[13][14] Its antiviral mechanism is less defined but is believed to involve interference with viral protein maturation and modulation of the host's immune and inflammatory responses.[13][14][15]



Mechanism of Action of Nitazoxanide

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